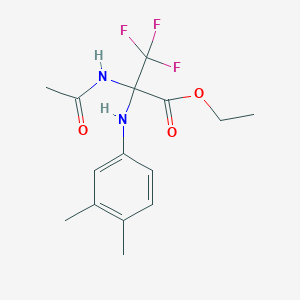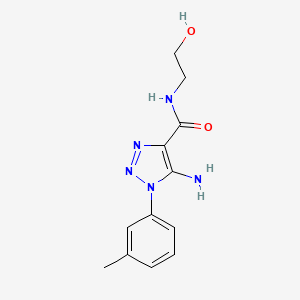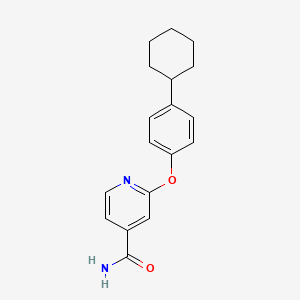![molecular formula C26H27N3O4S B11470510 3-(Adamantan-1-YL)-2-{[(4-methoxy-3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B11470510.png)
3-(Adamantan-1-YL)-2-{[(4-methoxy-3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Adamantan-1-YL)-2-{[(4-methoxy-3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features an adamantane moiety, a methoxy-nitrophenyl group, and a dihydroquinazolinone core
Preparation Methods
The synthesis of 3-(Adamantan-1-YL)-2-{[(4-methoxy-3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the adamantane derivative: This involves the functionalization of adamantane to introduce the desired substituents.
Synthesis of the methoxy-nitrophenyl intermediate: This step involves nitration and methoxylation of a phenyl ring.
Coupling reactions: The adamantane derivative and the methoxy-nitrophenyl intermediate are coupled under specific conditions to form the final product.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-(Adamantan-1-YL)-2-{[(4-methoxy-3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include acidic or basic media, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents.
Scientific Research Applications
3-(Adamantan-1-YL)-2-{[(4-methoxy-3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s adamantane moiety can impart desirable properties such as thermal stability and rigidity, making it useful in the development of advanced materials.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a drug candidate or a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(Adamantan-1-YL)-2-{[(4-methoxy-3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the methoxy-nitrophenyl group can participate in hydrogen bonding or electrostatic interactions. The dihydroquinazolinone core may interact with nucleophilic or electrophilic sites, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar compounds to 3-(Adamantan-1-YL)-2-{[(4-methoxy-3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one include:
Adamantane derivatives: These compounds share the adamantane moiety and may have similar properties such as rigidity and thermal stability.
Quinazolinone derivatives: These compounds have the quinazolinone core and may exhibit similar biological activities.
Methoxy-nitrophenyl compounds: These compounds share the methoxy-nitrophenyl group and may have similar reactivity in chemical reactions.
Properties
Molecular Formula |
C26H27N3O4S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
3-(1-adamantyl)-2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C26H27N3O4S/c1-33-23-7-6-16(11-22(23)29(31)32)15-34-25-27-21-5-3-2-4-20(21)24(30)28(25)26-12-17-8-18(13-26)10-19(9-17)14-26/h2-7,11,17-19H,8-10,12-15H2,1H3 |
InChI Key |
QUWPYCKBAYNWLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C45CC6CC(C4)CC(C6)C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11470439.png)

![2,2'-[(2,3-dihydroxybutane-1,4-diyl)disulfanediyl]bis[N-(1,3-benzodioxol-5-yl)acetamide]](/img/structure/B11470450.png)
![N-[3-(9H-carbazol-9-yl)propyl]-9H-xanthene-9-carboxamide](/img/structure/B11470457.png)
![2-(Ethylamino)-7-(3-hydroxy-4-methoxyphenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11470461.png)
![ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)phenyl]carbamoyl}-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate](/img/structure/B11470473.png)
![2-Methyl-5-[(thiophen-2-ylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B11470487.png)
![1-(2-chlorophenyl)-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]methanesulfonamide](/img/structure/B11470494.png)
![1-{2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}-4-methylpiperazine](/img/structure/B11470501.png)
![5-(4-tert-butylphenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11470504.png)

![1-{[(2-Phenylpyrimidin-5-yl)methyl]amino}propan-2-ol](/img/structure/B11470519.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11470522.png)
